![molecular formula C13H20N2O4 B1415412 ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid CAS No. 1105193-02-9](/img/structure/B1415412.png)
((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid
Overview
Description
Scientific Research Applications
Diverse Synthesis Applications
(Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid demonstrates versatility in chemical synthesis. It's involved in divergent and solvent-dependent reactions, leading to the formation of various compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, showcasing its role in facilitating diverse synthetic pathways (Rossi et al., 2007).
Synthesis of Marine Alkaloid Analogues
This compound has been instrumental in synthesizing deaza-analogues of bis-indole marine alkaloid topsentin, highlighting its application in marine alkaloid chemistry (Carbone et al., 2013).
Quantitative Analysis in Peptides
It is used in the quantitative analysis of the tert-butyloxycarbonyl group in amino acid and peptide derivatives, playing a crucial role in peptide synthesis and analysis (Ehrlich-Rogozinski, 1974).
In Polymer Synthesis
This compound finds applications in polymer synthesis, as seen in the study of amino acid-derived acetylene monomers for polymerization, indicating its utility in developing new polymeric materials (Gao, Sanda, & Masuda, 2003).
In Drug Delivery Systems
It's also employed in the design of pH- and redox-responsive nanoparticle systems for spatial drug delivery, demonstrating its potential in enhancing drug delivery mechanisms (Yildirim et al., 2016).
Future Directions
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-pyrrol-1-ylethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15(10-11(16)17)9-8-14-6-4-5-7-14/h4-7H,8-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBPKZBRFCWPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1C=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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